molecular formula C14H21ClN2O4 B1531046 tert-Butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate CAS No. 1186310-71-3

tert-Butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate

Cat. No. B1531046
CAS RN: 1186310-71-3
M. Wt: 316.78 g/mol
InChI Key: ZSEDANFFTGJKKH-UHFFFAOYSA-N
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Description

Tert-Butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate (TBDC) is a synthetic compound that is used in a variety of scientific research applications. TBDC is a carbamate that can be synthesized in a number of ways and has been studied for its biochemical and physiological effects.

Scientific Research Applications

1. Chemical Synthesis and Reactions

  • Control of Site of Lithiation : Lithiation of derivatives like tert-butyl N-(pyridin-3-ylmethyl)carbamate shows regioselective side-chain lithiation. This process leads to the formation of dilithium reagents, reacting with electrophiles to give substituted derivatives in high yields. This has significant implications for chemical synthesis and pharmaceuticals (Smith et al., 2013).

2. Protection of Hydroxyl Groups

  • Protection as tert-Butyldimethylsilyl Derivatives : The development of chemical agents like dimethyl-tert-butylsilyl is significant for protecting hydroxyl groups. This group of ethers is stable in various conditions and useful in a range of hydroxyl-protecting applications, including the synthesis of prostaglandins (Corey & Venkateswarlu, 1972).

3. Efficient Synthesis for Pharmaceutical Applications

  • Synthesis of Chiral Side Chain of Statins : The efficient synthesis of TERT-butyl derivatives for statins, a class of cholesterol-lowering drugs, has been accomplished, demonstrating the compound's role in pharmaceutical manufacturing (Choi Hyeong-Wook & Shin Hyunik, 2008).

4. Application in Material Science

  • Synthesis of Ortho-linked Polyamides : Derivatives like 4-tert-butyl-1,2-bis(4-carboxyphenoxy)benzene and 1,2-bis(4-aminophenoxy)-4-tert-butylbenzene have been synthesized for preparing polyamides with flexible main-chain ether linkages. These polyamides are noncrystalline, soluble in polar solvents, and have high thermal stability, indicating their potential in material science applications (Hsiao, Yang & Chen, 2000).

5. Fluorescent Dye Applications

  • 4-Tert-butyl-1-(4'-dimethylamino-benzylideneamino)pyridinium Perchlorate : This novel dye exhibits unique properties like fluorescence quenching on heating and solution, and piezochromic behavior. It's a potential candidate for various applications in dye and pigment technology (Gawinecki et al., 1993).

properties

IUPAC Name

tert-butyl N-[[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O4/c1-14(2,3)21-13(18)17-8-9-6-7-16-11(15)10(9)12(19-4)20-5/h6-7,12H,8H2,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEDANFFTGJKKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C(=NC=C1)Cl)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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